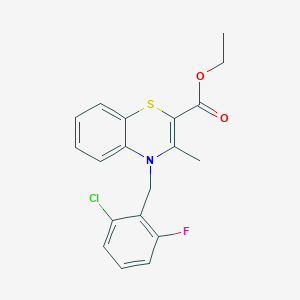

ethyl 4-(2-chloro-6-fluorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-1,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFNO2S/c1-3-24-19(23)18-12(2)22(16-9-4-5-10-17(16)25-18)11-13-14(20)7-6-8-15(13)21/h4-10H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRPQGZDQYAQLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC=CC=C2S1)CC3=C(C=CC=C3Cl)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-chloro-6-fluorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate typically involves multiple steps:

Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of the Benzyl Group: The 2-chloro-6-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzothiazine core reacts with 2-chloro-6-fluorobenzyl chloride under basic conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ester Hydrolysis and Carboxylate Derivative Formation

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for further functionalization:

Reaction Conditions :

-

Basic hydrolysis : 20% aqueous ammonia at room temperature (16–24 hrs) yields 4-hydroxy-2H-benzo[e] thiazine-3-carboxamide 1,1-dioxide analogs with 85% yield .

-

Acidic hydrolysis : HCl (6 M) precipitates carboxylic acid derivatives .

Key Data :

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Basic hydrolysis | NH₃ (aq) | Carboxamide | 85% |

| Acidic hydrolysis | HCl | Carboxylic acid | Not quantified |

Nucleophilic Aromatic Substitution at Halogenated Positions

The 2-chloro-6-fluorobenzyl substituent participates in nucleophilic substitution reactions due to the electron-deficient aromatic ring. Fluorine’s strong electron-withdrawing effect directs incoming nucleophiles to the para and ortho positions relative to the chlorine atom.

Example Reaction :

Replacement of chlorine with amines or alkoxy groups under catalytic conditions (e.g., CuI/1,10-phenanthroline) has been demonstrated in structurally similar benzothiazine derivatives.

Limitations : Steric hindrance from the methyl group at position 3 and the benzyl substituent may reduce substitution rates compared to simpler aryl halides.

Ring-Opening and Rearrangement Reactions

The benzothiazine ring’s sulfur atom can act as a nucleophile, facilitating ring-opening under oxidative or reductive conditions:

-

Oxidation : Reaction with hydrogen peroxide or m-CPBA converts the thiazine sulfur to a sulfoxide or sulfone.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the C–S bond, yielding dihydroquinoline derivatives.

Mechanistic Insight :

Ring-opening is highly dependent on the electronic environment of the sulfur atom. The electron-withdrawing carboxylate group at position 2 stabilizes intermediates during oxidation.

Functionalization via Alkylation/Acylation

The nitrogen atom in the 1,4-benzothiazine core exhibits moderate nucleophilicity, enabling alkylation or acylation:

Synthetic Protocol :

-

Alkylation : Treatment with ethyl chloroacetate in DMF at 120°C for 3 hours forms N-alkylated derivatives .

-

Acylation : Acetyl chloride in pyridine introduces acetyl groups at the nitrogen.

Yield Optimization :

| Reaction | Conditions | Yield |

|---|---|---|

| Alkylation | DMF, 120°C, 3h | 74% |

| Acylation | Pyridine, RT | Not reported |

Cycloaddition and Heterocycle Formation

The conjugated π-system of the benzothiazine core participates in [4+2] cycloaddition reactions with dienophiles like maleic anhydride, forming fused bicyclic compounds. These reactions typically require Lewis acid catalysts (e.g., AlCl₃).

Application : Cycloadducts exhibit enhanced rigidity, potentially improving binding affinity in pharmacological contexts.

Comparative Reactivity with Structural Analogs

The chloro-fluoro substitution pattern distinguishes this compound from related derivatives. The table below highlights reactivity differences:

| Compound | Substituents | Key Reaction | Outcome |

|---|---|---|---|

| Ethyl 4-(2-chloro-6-fluorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate | 2-Cl, 6-F | Nucleophilic substitution | Slower kinetics due to steric effects |

| Ethyl 4-(2-chlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate | 2-Cl | Ester hydrolysis | Faster hydrolysis (no fluorine electron withdrawal) |

| Ethyl 4-(2,5-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate | 2-Cl, 5-Cl | Ring oxidation | Higher sulfone stability |

Spectroscopic Characterization of Reaction Products

Post-reaction analysis employs:

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(2-chloro-6-fluorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate has a molecular formula of and a molecular weight of approximately 377.86 g/mol. The compound features a benzothiazine core, which is critical for its biological activity. Its melting point ranges from 143 to 145 °C, and it exhibits solubility in organic solvents, making it suitable for various chemical applications .

Pharmacological Applications

- Anticancer Activity : Research indicates that benzothiazine derivatives, including this compound, exhibit promising anticancer properties. The structural modifications involving chloro and fluoro substituents can enhance the compound's efficacy against cancer cells by influencing its interaction with biological targets .

- Antimicrobial Properties : The compound has been shown to possess antimicrobial activity, making it a candidate for developing new antibiotics. Its unique structure allows for effective binding to bacterial enzymes, inhibiting their function and leading to cell death .

- Anticonvulsant Effects : Benzothiazine derivatives have also been investigated for their anticonvulsant properties. Studies demonstrate that compounds with similar structures can significantly reduce seizure activity in animal models, suggesting potential therapeutic applications in epilepsy treatment .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that require careful optimization of conditions to achieve high yields and purity. Key synthetic pathways include:

- Knoevenagel Reactions : This method is utilized to form carbon-carbon bonds, crucial for building the benzothiazine framework.

- Alkylation Reactions : These reactions introduce alkyl groups into the structure, enhancing biological activity.

These synthetic strategies are essential for producing derivatives with tailored properties for specific applications .

Case Studies and Research Findings

Several studies have documented the bioactivity of benzothiazine derivatives:

- Anticancer Research : A study published in MDPI highlighted that benzothiazines exhibit significant anticancer properties through mechanisms involving apoptosis induction in cancer cells .

- Antimicrobial Efficacy : Another research article reported that certain benzothiazine derivatives demonstrated potent antimicrobial effects against various pathogens, supporting their use in pharmaceutical formulations aimed at treating infections .

Mechanism of Action

The mechanism of action of ethyl 4-(2-chloro-6-fluorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The benzothiazine core may interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural and Functional Differences

| Parameter | Target Compound | G10 |

|---|---|---|

| Core Structure | 4H-1,4-benzothiazine | 3,4-dihydro-2H-benzo[b][1,4]thiazine (with a 3-oxo group) |

| Substituents | - C2: Ethyl ester - C3: Methyl - N4: 2-Chloro-6-fluorobenzyl |

- C6: Carboxamide linked to furan-2-ylmethyl - N4: 2-Chloro-6-fluorobenzyl |

| Molecular Formula | C₂₀H₁₇ClFNO₂S | C₂₁H₁₆ClFN₂O₃S |

| Molecular Weight | ~397.87 g/mol | ~446.88 g/mol |

Physicochemical and Commercial Profile

Discussion of Substituent Effects

- N4 Substituent : Both compounds share the 2-chloro-6-fluorobenzyl group, suggesting this moiety is critical for target engagement or pharmacokinetics.

- C2/C6 Modifications: The target compound’s ethyl ester may improve cell membrane permeability due to increased lipophilicity.

- 3-Oxo vs. 3-Methyl : G10’s 3-oxo group could stabilize the dihydrobenzothiazine conformation, affecting binding affinity.

Biological Activity

Ethyl 4-(2-chloro-6-fluorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on antimicrobial and anticancer properties.

Chemical Structure and Properties

This compound features a benzothiazine core with an ethyl carboxylate group and a chloro-fluoro benzyl substituent. The molecular formula is with a molecular weight of approximately 377.86 g/mol. It exhibits a melting point in the range of 143-145 °C and is soluble in various organic solvents, making it suitable for diverse applications in medicinal chemistry .

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to optimize yield and purity. The process often includes the formation of the benzothiazine core followed by the introduction of the chloro-fluoro substituent.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. This compound's unique chloro-fluoro substitution may enhance its reactivity and biological activity compared to related compounds.

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | Benzothiazine core | Antimicrobial | Lacks chloro-fluoro substituent |

| Ethyl 4-(2-chlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate | Similar core structure | Anticancer | Different halogen substitution |

| Ethyl 4-(2,5-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate | Benzothiazine core with dichloro substituent | Antimicrobial | Enhanced reactivity due to multiple halogens |

The presence of the chloro and fluorine atoms in the benzyl moiety potentially contributes to increased antimicrobial activity against various pathogens .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies on thiazole derivatives indicate that similar compounds can exhibit significant cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups such as chlorine can enhance antiproliferative activity. For instance, compounds with similar thiazine structures have shown IC50 values less than that of standard drugs like doxorubicin in various cancer cell lines .

Case Studies and Research Findings

- Antimicrobial Screening : In a study involving various benzothiazine derivatives, compounds structurally related to this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes while showing varying efficacy against Gram-negative strains .

- Cytotoxicity Assays : Research on thiazole-containing compounds demonstrated that modifications in the substituent groups significantly affected their cytotoxic profiles. Compounds with halogen substitutions were particularly noted for their enhanced activity against specific cancer cell lines, suggesting that this compound may also exhibit similar behavior .

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for confirming the structure of ethyl 4-(2-chloro-6-fluorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and stereochemistry. For example, the benzyl and methyl groups should show distinct splitting patterns.

-

X-ray Crystallography : Resolve the crystal structure to verify the heterocyclic conformation (e.g., chair vs. boat) and intermolecular hydrogen bonding, as demonstrated in related benzothiazine derivatives .

-

Elemental Analysis : Compare calculated vs. experimental values (e.g., C, H, N percentages) to confirm purity. For example, a related compound showed 60.45% C (calc. 60.47%) and 4.40% N (calc. 4.41%) .

-

Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and aromatic C–H stretching frequencies.

Table 1 : Example Elemental Analysis Data (Adapted from )

Element Calculated (%) Found (%) C 60.47 60.45 H 3.81 3.80 N 4.41 4.40

Q. What safety precautions are critical during the synthesis of benzothiazine derivatives?

- Methodological Answer :

- Ventilation : Use fume hoods when handling volatile reagents (e.g., HCl gas during reflux) .

- Personal Protective Equipment (PPE) : Wear gloves and goggles to avoid skin/eye contact with corrosive agents (e.g., AlCl catalysts) .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician immediately .

Advanced Research Questions

Q. How can conflicting reports on cyclization products in benzothiazine synthesis be resolved?

- Methodological Answer :

- Contradiction Context : Reactions of 2-aminothiophenol with β-aroylacrylic acids may yield 1,5-benzothiazepines or 1,4-benzothiazin-3-ones depending on conditions .

- Resolution Steps :

Repeat Experiments : Vary catalysts (e.g., AlCl) and solvents (dry ethanol vs. methanol) to isolate intermediates.

Advanced Characterization : Use single-crystal X-ray diffraction to unambiguously confirm product structures, as demonstrated for 4-(4-chlorophenyl)-4-oxo-2-butenoic acid derivatives .

Mechanistic Studies : Probe reaction pathways via DFT calculations to identify thermodynamic vs. kinetic control.

Q. What strategies optimize the regioselective synthesis of substituted benzothiazine carboxylates?

- Methodological Answer :

-

Catalyst Selection : Use Lewis acids (e.g., AlCl) to direct electrophilic substitution at the 4-position .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack, while dry ethanol promotes cyclization .

-

Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) on the benzyl moiety increase electrophilicity at the reaction site .

Table 2 : Example Reaction Conditions for Regioselective Synthesis

Starting Material Catalyst Solvent Yield (%) 2-Benzylamino-4-chlorophenol NaHCO Ethanol 75 Ethyl bromocrotonate – DMF 62

Q. How does molecular conformation influence the biological activity of benzothiazine derivatives?

- Methodological Answer :

- Conformational Analysis : X-ray data show that substituents at C7 and carbonyl groups adopt equatorial or axial orientations, affecting hydrogen bonding (e.g., N–H⋯O interactions) .

- Bioactivity Testing : Compare antifungal activity (e.g., against Candida albicans) of chair vs. boat conformers via microdilution assays .

- Computational Modeling : Use molecular docking to predict binding affinities with target enzymes (e.g., fungal lanosterol demethylase).

Q. What are the challenges in scaling up benzothiazine carboxylate synthesis, and how can they be mitigated?

- Methodological Answer :

- Purification Issues : Crystallization from methanol may yield low purity at larger scales. Optimize solvent ratios (e.g., methanol/water) or switch to column chromatography .

- Exothermic Reactions : Control reflux temperatures when using HCl gas to prevent decomposition. Use jacketed reactors for precise thermal management .

Data Contradiction Analysis

Q. Why do similar reactions of 2-aminothiophenol yield structurally distinct heterocycles?

- Methodological Answer :

- Key Evidence : Pant et al. (2006) reported 1,5-benzothiazepines, while Kirchner & Alexander (1959) observed 1,4-benzothiazin-3-ones .

- Root Cause : Differences in reactant stoichiometry (excess α,β-unsaturated carbonyl compounds favor seven-membered rings) and acid catalysts (HCl vs. acetic acid).

- Resolution : Conduct time-resolved NMR to track intermediate formation and identify critical cyclization steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.